molecular formula C65H132N2O17P2 B12371004 Tetramyristoylcardiolipin

Tetramyristoylcardiolipin

Cat. No.: B12371004
M. Wt: 1275.7 g/mol
InChI Key: WUHLCMIVLGWFSP-MWZRJEOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramyristoylcardiolipin can be synthesized through the esterification of cardiolipin with myristic acid. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction . The reaction typically occurs in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Tetramyristoylcardiolipin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Diphosphatidylglycerol: Another cardiolipin derivative with different acyl groups.

    Tetralauroylcardiolipin: Similar structure but with lauric acid instead of myristic acid.

    Tetraoleoylcardiolipin: Contains oleic acid as the acyl group.

Uniqueness: Tetramyristoylcardiolipin is unique due to its specific acyl group composition, which imparts distinct physical and chemical properties.

Properties

Molecular Formula

C65H132N2O17P2

Molecular Weight

1275.7 g/mol

IUPAC Name

azane;[(2R)-3-[[3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C65H126O17P2.2H3N/c1-5-9-13-17-21-25-29-33-37-41-45-49-62(67)75-55-60(81-64(69)51-47-43-39-35-31-27-23-19-15-11-7-3)57-79-83(71,72)77-53-59(66)54-78-84(73,74)80-58-61(82-65(70)52-48-44-40-36-32-28-24-20-16-12-8-4)56-76-63(68)50-46-42-38-34-30-26-22-18-14-10-6-2;;/h59-61,66H,5-58H2,1-4H3,(H,71,72)(H,73,74);2*1H3/t60-,61-;;/m1../s1

InChI Key

WUHLCMIVLGWFSP-MWZRJEOUSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.N.N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.N.N

Origin of Product

United States

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